Gadolinium(III) chloride hexahydrate

Catalog No.
S1508556
CAS No.
13450-84-5
M.F
Cl3GdH2O
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gadolinium(III) chloride hexahydrate

CAS Number

13450-84-5

Product Name

Gadolinium(III) chloride hexahydrate

IUPAC Name

trichlorogadolinium;hydrate

Molecular Formula

Cl3GdH2O

Molecular Weight

281.6 g/mol

InChI

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

SXVCBXHAHBCOMV-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Gd+3]

Canonical SMILES

O.Cl[Gd](Cl)Cl

The exact mass of the compound Gadolinium(III) chloride hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gadolinium(III) chloride hexahydrate (GdCl3·6H2O, CAS: 13450-84-5) is a highly water-soluble, paramagnetic rare-earth salt that serves as a cornerstone precursor in advanced materials science and medical imaging . Featuring a Gd3+ ion with seven unpaired electrons, it provides the highest theoretical spin-only magnetic moment among stable cations, making it indispensable for synthesizing magnetic resonance imaging (MRI) contrast agents and magnetic nanomaterials . Unlike highly refractory gadolinium oxides, the hexahydrate form offers immediate dissolution in aqueous and polar organic solvents, enabling seamless integration into mild, room-temperature synthetic workflows for metal-organic frameworks (MOFs), luminescent phosphors, and neutron capture therapy agents .

Substituting Gadolinium(III) chloride hexahydrate with alternative forms or salts introduces significant process bottlenecks and contamination risks. Anhydrous GdCl3 is intensely hygroscopic, requiring strict inert-atmosphere handling (e.g., gloveboxes) to prevent rapid moisture uptake that skews stoichiometric calculations and ruins batch reproducibility[1]. Conversely, substituting with Gadolinium(III) oxide (Gd2O3) necessitates aggressive, high-temperature acid digestion to achieve solubility, which introduces residual strong acids that can degrade sensitive organic ligands during MOF or chelate synthesis[2]. Furthermore, utilizing Gadolinium(III) nitrate hexahydrate in place of the chloride salt introduces oxidizing nitrate anions that can interfere with specific redox-sensitive reactions or contaminate the crystal lattice of halide-based optical materials, making the chloride hexahydrate the optimal choice for precise, mild-condition syntheses.

Ambient Handling and Stoichiometric Reliability

The hexahydrate formulation provides vastly superior handling characteristics compared to its anhydrous counterpart. While anhydrous GdCl3 rapidly absorbs atmospheric moisture, leading to deliquescence and significant weight deviations during ambient weighing, GdCl3·6H2O is bench-stable under standard laboratory conditions [1]. This stability ensures that molar ratios remain exact during the formulation of complex multi-component systems.

Evidence DimensionAtmospheric handling requirements
Target Compound DataGdCl3·6H2O: Stable for ambient benchtop weighing
Comparator Or BaselineAnhydrous GdCl3: Requires strict inert atmosphere / glovebox
Quantified DifferenceEliminates glovebox dependency and prevents stoichiometric errors from moisture uptake
ConditionsStandard ambient laboratory air

Ensures reproducible batch-to-batch molarity in precision syntheses, reducing process complexity and equipment overhead.

Aqueous Solubility and Process Readiness

As a precursor, GdCl3·6H2O offers immediate solubility in water and polar solvents, whereas Gadolinium(III) oxide (Gd2O3) is highly refractory. Dissolving Gd2O3 requires the addition of strong acids and prolonged heating (often >100 °C), whereas the hexahydrate dissolves instantly at 25 °C without altering the pH of the baseline solvent to extreme acidic levels [1].

Evidence DimensionDissolution conditions
Target Compound DataGdCl3·6H2O: Instant dissolution at 25 °C in neutral water/ethanol
Comparator Or BaselineGd2O3: Requires concentrated acid and elevated temperatures (100-150 °C)
Quantified DifferenceBypasses hazardous acid digestion and prolonged heating steps
ConditionsAqueous and polar organic solvent preparation

Streamlines procurement for biological and pharmaceutical workflows where residual strong acids or harsh dissolution conditions are detrimental to downstream ligands.

Phase Purity in Halide Double Perovskites

In the synthesis of luminescent halide double perovskites (e.g., Cs2NaGdCl6), utilizing GdCl3·6H2O directly supplies the native chloride anion required for the crystal lattice. Substituting with Gd(NO3)3·6H2O introduces competing nitrate anions, which can lead to impurity bands or require the addition of excess chloride sources (like NH4Cl) to force complete anion exchange[1].

Evidence DimensionHalide source compatibility
Target Compound DataGdCl3·6H2O: Provides native Cl- matching the perovskite lattice
Comparator Or BaselineGd(NO3)3·6H2O: Introduces oxidizing NO3- impurities
Quantified DifferencePrevents nitrate contamination and eliminates the need for secondary chloride donors
ConditionsHydrothermal or evaporation synthesis of Cs2NaGdCl6

Critical for optical and luminescent materials where trace anion impurities quench emission or alter the target crystal structure.

Thermal Conversion Efficiency to Gadolinium Oxychloride (GdOCl)

GdCl3·6H2O serves as a highly efficient thermal precursor for gadolinium oxychloride (GdOCl). Thermogravimetric analysis demonstrates that the hexahydrate undergoes direct thermal decomposition and hydrolysis to yield full GdOCl at approximately 445 °C [1]. In contrast, forming GdOCl from Gd2O3 requires a solid-state reaction with a chlorinating agent (e.g., NH4Cl at a 1:3 molar ratio) and higher temperatures of 550 °C [2].

Evidence DimensionSynthesis temperature and reagents for GdOCl
Target Compound DataGdCl3·6H2O: Direct decomposition at ~445 °C
Comparator Or BaselineGd2O3: Requires NH4Cl addition and heating to 550 °C
Quantified DifferenceLowers reaction temperature by ~100 °C and removes the need for external chlorinating agents
ConditionsThermal decomposition in air/controlled atmosphere

Reduces energy costs and simplifies the manufacturing workflow for rare-earth oxychloride phosphors and catalysts.

Synthesis of Gadolinium-Based Contrast Agents (GBCAs)

Due to its high aqueous solubility and precise ambient stoichiometry, GdCl3·6H2O is the preferred precursor for synthesizing macrocyclic MRI contrast agents like Gd-DOTA and Gd-PCTA. It allows for mild, room-temperature complexation without the harsh acidic conditions required by gadolinium oxides [1].

Manufacturing of Halide Double Perovskites

In the production of luminescent materials such as Cs2NaGdCl6, the chloride hexahydrate directly supplies the necessary native chloride ions. This prevents the structural contamination and optical quenching associated with nitrate-based precursors [2].

Production of Gadolinium Oxychloride (GdOCl) Phosphors

Leveraging its specific thermal decomposition profile, GdCl3·6H2O is used to manufacture phase-pure GdOCl at lower temperatures (~445 °C) than oxide-based solid-state routes, streamlining the production of host lattices for luminescent upconversion phosphors [3].

Assembly of Lanthanide Metal-Organic Frameworks (MOFs)

The compound's ability to dissolve readily in polar organic solvents makes it an ideal metal node precursor for Gd-MOFs. It avoids the introduction of oxidizing nitrate anions that can degrade delicate organic linker molecules during solvothermal synthesis [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

280.84123 g/mol

Monoisotopic Mass

280.84123 g/mol

Heavy Atom Count

5

UNII

261EX557HI

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types